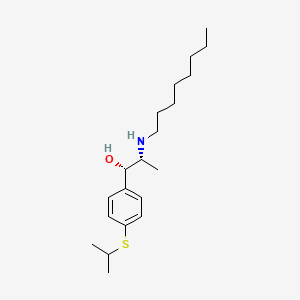

Suloctidil

Description

See also: Prenylamine (related); Isoxsuprine (related); Suloctidil Hydrochloride (active moiety of).

Structure

3D Structure

Properties

CAS No. |

54767-75-8 |

|---|---|

Molecular Formula |

C20H35NOS |

Molecular Weight |

337.6 g/mol |

IUPAC Name |

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |

InChI |

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1 |

InChI Key |

BFCDFTHTSVTWOG-PXNSSMCTSA-N |

Isomeric SMILES |

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |

Canonical SMILES |

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |

Appearance |

Solid powder |

Other CAS No. |

54767-75-8 54063-56-8 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

54767-71-4 (hydrochloride) 60175-02-2 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Suloctidil; Bemperil; Cerebro; Circleton; CP 556 S; CP 556S; CP-556S; Daufan; Dulai; Hemoantin; MJF 12637; Octamet; Polivasal; Ravenil; Sudil. |

Origin of Product |

United States |

Foundational & Exploratory

Suloctidil's Mechanism of Action on Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suloctidil, a vasodilator previously marketed for peripheral vascular diseases, exerts its effects on vascular smooth muscle through a multifaceted mechanism. Primarily, it functions as a calcium channel blocker, competitively inhibiting the influx of extracellular calcium, a critical step in smooth muscle contraction. Additionally, this compound demonstrates a noncompetitive antagonism of norepinephrine-induced vasoconstriction, suggesting an interference with intracellular calcium signaling pathways. A significant and distinct mechanism of action is its ability to stimulate the endothelial production of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, by promoting the mobilization of arachidonic acid. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanisms of Action

This compound's vasorelaxant properties arise from a combination of direct actions on vascular smooth muscle cells (VSMCs) and indirect actions mediated by the vascular endothelium.

Calcium Channel Blockade in Vascular Smooth Muscle

This compound's primary mechanism of action is the blockade of voltage-gated calcium channels in the plasma membrane of VSMCs. This action is competitive, meaning this compound vies with calcium ions for binding to the channel, thereby reducing the influx of extracellular calcium that is essential for initiating and maintaining vasoconstriction.[1][2]

The inhibitory effect of this compound on calcium-induced contractions is more pronounced in smaller arteries, such as the mesenteric and saphenous arteries, compared to larger conduits like the aorta.[1] This selectivity suggests a potential for preferential action in the microcirculation.

Inhibition of Norepinephrine-Induced Contraction

Beyond its calcium channel blocking activity, this compound also attenuates the contractile responses induced by norepinephrine. This inhibition is characterized as noncompetitive, indicating that this compound does not directly compete with norepinephrine for binding to α₁-adrenergic receptors.[1][2] Instead, it is suggested that this compound interferes with downstream signaling events, possibly by inhibiting the release of calcium from intracellular stores (sarcoplasmic reticulum) or by acting on receptor-operated calcium channels.[1] Notably, this compound does not affect the initial, transient phase of norepinephrine-induced contraction in a calcium-free medium, which is dependent on intracellular calcium release, but it does suppress the tonic contraction that relies on the subsequent influx of extracellular calcium.[2]

Endothelium-Mediated Vasodilation via Prostacyclin Stimulation

A key and distinct feature of this compound's action is its ability to stimulate the synthesis and release of prostacyclin (PGI₂) from vascular endothelial cells. PGI₂ is a powerful endogenous vasodilator that acts on VSMCs to increase cyclic adenosine monophosphate (cAMP) levels, leading to relaxation. The mechanism underlying this stimulation involves an increased mobilization of arachidonic acid, the precursor for prostacyclin synthesis. This effect is endothelium-dependent, as the removal of the endothelium abolishes this vasodilatory pathway.

Quantitative Data

The following table summarizes the available quantitative data on the pharmacological activity of this compound on vascular smooth muscle.

| Parameter | Agonist/Condition | Preparation | Value | Reference(s) |

| pA₂ | CaCl₂ | Depolarized Rat Aorta | 7.50 | [1] |

| pA₂ | CaCl₂ | Depolarized Rat Aorta | 5.96 ± 0.26 | [2] |

| pD'₂ | Norepinephrine | Rat Aorta | 4.61 ± 0.41 | [2] |

| pD'₂ | CaCl₂ (at 10 µM this compound) | Depolarized Rat Aorta | 5.01 ± 0.14 | [2] |

| PGI₂ Stimulation | Basal Release | Various (Rabbit Aorta, Dog Vena Cava) | Effective at 10 µM |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pD'₂ is the negative logarithm of the molar concentration of a non-competitive antagonist that produces 50% of the maximum possible inhibition.

Experimental Protocols

The investigation of this compound's effects on vascular smooth muscle typically employs the isolated tissue bath (organ bath) methodology.

Isolated Artery Contraction Assay

Objective: To assess the effect of this compound on the contractility of isolated arterial rings in response to various vasoconstrictors.

Materials:

-

Male Wistar rats (or other suitable animal models).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Vasoconstrictor agents: Potassium chloride (KCl) for depolarization-induced contraction, phenylephrine or norepinephrine for receptor-mediated contraction, serotonin (5-HT).

-

This compound hydrochloride.

-

Isolated tissue bath system with force-displacement transducers.

Procedure:

-

Tissue Preparation: The thoracic aorta or other arteries (e.g., mesenteric, saphenous) are carefully dissected from a euthanized rat and placed in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution. Adherent connective tissue is removed, and the artery is cut into rings of approximately 2-4 mm in length. For endothelium-denuded preparations, the endothelial layer is gently removed by rubbing the intimal surface with a fine wire or wooden stick.

-

Mounting: The arterial rings are mounted on stainless steel hooks in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed to the bottom of the bath, and the other is connected to a force-displacement transducer to record isometric tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.

-

Viability and Endothelium Integrity Check: The viability of the smooth muscle is tested by inducing a contraction with a high concentration of KCl (e.g., 60 mM). To check for endothelium integrity, the rings are pre-contracted with phenylephrine (e.g., 1 µM), and then acetylcholine (e.g., 10 µM) is added. A relaxation of more than 80% indicates an intact endothelium.

-

Experimental Protocol:

-

Inhibition of Contraction: Cumulative concentration-response curves to vasoconstrictors (e.g., CaCl₂, norepinephrine, serotonin) are generated in the absence and presence of increasing concentrations of this compound, which is added to the bath 20-30 minutes prior to the agonist.

-

Vasorelaxation: The arterial rings are pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or KCl). Once a stable contraction is achieved, cumulative concentrations of this compound are added to assess its relaxant effect.

-

-

Data Analysis: The contractile responses are measured as the increase in tension (in grams or millinewtons). The effects of this compound are expressed as a percentage of the maximal contraction induced by the agonist in the control condition. IC₅₀ (concentration causing 50% inhibition) or EC₅₀ (concentration causing 50% of maximal effect) values are calculated by nonlinear regression analysis. For competitive antagonism, pA₂ values are determined using a Schild plot analysis. For non-competitive antagonism, pD'₂ values are calculated.

Measurement of Prostacyclin (PGI₂) Production

Objective: To determine the effect of this compound on the synthesis and release of PGI₂ from vascular tissue.

Materials:

-

Isolated arterial segments (e.g., rabbit aorta).

-

Incubation buffer (e.g., Tyrode's solution).

-

This compound.

-

Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) kit for 6-keto-PGF₁α (the stable metabolite of PGI₂).

Procedure:

-

Tissue Incubation: Arterial segments are incubated in buffer at 37°C in the presence or absence of this compound (e.g., 10 µM) for a defined period.

-

Sample Collection: At the end of the incubation period, the buffer is collected.

-

PGI₂ Measurement: The concentration of 6-keto-PGF₁α in the collected buffer is measured using a commercially available RIA or ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The amount of PGI₂ produced is normalized to the wet weight of the tissue and expressed as ng/mg tissue.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's mechanism of action.

References

Suloctidil: A Technical Guide to Its Physicochemical Properties for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Suloctidil, offering critical data and detailed methodologies essential for conducting robust in vitro studies. This compound, a compound known for its vasoactive and antiplatelet properties, requires precise handling and experimental design to yield reproducible results. This document serves as a foundational resource for researchers investigating its mechanism of action and potential therapeutic applications.

Core Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical characteristics is fundamental for appropriate solvent selection, concentration calculations, and interpretation of in vitro data. The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₅NOS | [1][2][3] |

| Molecular Weight | 337.57 g/mol | [1][2][4][5][6] |

| CAS Number | 54767-75-8 | [1][4] |

| pKa (Strongest Basic) | 9.76 | [2][7] |

| pKa (Strongest Acidic) | 13.87 | [2][7] |

| LogP | 5.61 | [2][7] |

| Solubility | Soluble in DMSO (67 mg/mL or 198.48 mM) | [5] |

| Appearance | Solid powder | [6] |

In Vitro Experimental Protocols

Detailed and standardized protocols are crucial for the accuracy and reproducibility of in vitro studies involving this compound. Below are methodologies for key experiments.

Vasorelaxation Assay Using Isolated Aortic Rings

This assay evaluates the vasorelaxant effects of this compound on vascular smooth muscle.

Materials and Reagents:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)

-

Phenylephrine (PE) or Potassium Chloride (KCl)

-

This compound stock solution (in DMSO)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Protocol:

-

Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Carefully remove adhering connective and adipose tissues in cold Krebs-Henseleit solution. Cut the aorta into rings of 3-4 mm in width.

-

Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes. Check the viability of the rings by inducing contraction with 60 mM KCl. Rings that do not show a robust contraction should be discarded.

-

Contraction Induction: After a washout period, induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

This compound Application: Once the PE-induced contraction has reached a stable plateau, add this compound cumulatively in increasing concentrations to the organ bath.

-

Data Acquisition: Record the isometric tension continuously. The relaxation response is expressed as a percentage of the pre-contraction induced by PE.

Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

This "gold standard" method assesses the inhibitory effect of this compound on platelet aggregation.[5]

Materials and Reagents:

-

Human whole blood from healthy, drug-free donors

-

3.2% Sodium Citrate (anticoagulant)

-

Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin)

-

This compound stock solution (in DMSO or saline)

-

Light Transmission Aggregometer

Protocol:

-

Sample Preparation: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[7]

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a reference (100% aggregation).[4]

-

Assay Procedure:

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[7]

-

Set the baseline with PRP (0% aggregation) and the reference with PPP (100% aggregation).

-

Add the this compound solution or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a platelet agonist (e.g., 5-10 µM ADP).

-

-

Data Analysis: Monitor the change in light transmission for 5-10 minutes. The inhibitory effect of this compound is quantified by the reduction in the maximum aggregation percentage compared to the vehicle control.

Serotonin (5-HT) Uptake Assay in Platelets

This assay measures this compound's effect on the uptake of serotonin by platelets.

Materials and Reagents:

-

Platelet-Rich Plasma (PRP)

-

Radiolabeled [¹⁴C]-Serotonin or a fluorescent analog

-

This compound stock solution

-

Scintillation fluid and counter (for radiolabeled 5-HT) or fluorometer

Protocol:

-

Preparation: Prepare PRP as described in the platelet aggregation assay protocol.

-

Incubation: Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle at 37°C for a defined period.

-

Uptake Initiation: Add [¹⁴C]-Serotonin to the PRP samples to initiate uptake.

-

Uptake Termination: After a short incubation time (e.g., 1-5 minutes), terminate the uptake by rapidly cooling the samples in an ice bath and adding an excess of a known serotonin reuptake inhibitor (e.g., imipramine).

-

Measurement: Separate the platelets from the plasma by centrifugation. Lyse the platelet pellet and measure the amount of internalized [¹⁴C]-Serotonin using a liquid scintillation counter.

-

Analysis: Compare the serotonin uptake in this compound-treated samples to that in control samples to determine the inhibitory effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding this compound's mechanism of action and experimental design.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Testing platelet aggregation activity [protocols.io]

- 3. droracle.ai [droracle.ai]

- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. plateletservices.com [plateletservices.com]

- 6. A modified assay method for determining serotonin uptake in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

Suloctidil: A Technical Guide to its Synthesis and the Exploration of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suloctidil, a vasodilator agent developed in the 1970s, presented a unique chemical scaffold with potential therapeutic applications. Despite its eventual withdrawal from the market due to concerns of liver toxicity, the synthesis of its core structure and the exploration of its chemical space remain subjects of interest for medicinal chemists and drug development professionals. This technical guide provides a detailed overview of the known synthesis of this compound, explores the landscape of related derivatives, and delves into the potential signaling pathways associated with its efficacy and toxicity.

Introduction

This compound, with the chemical name 1-[4-(isopropylthio)phenyl]-2-(octylamino)propan-1-ol, is a sulfur-containing aminoalcohol. It was initially introduced as a vasodilator for the management of peripheral and cerebral vascular disorders. However, reports of hepatotoxicity led to its withdrawal from the market, curtailing further development.[1][2] This document aims to provide a comprehensive technical resource on the synthesis of this compound and to stimulate further research into novel derivatives with potentially improved safety and efficacy profiles.

Synthesis of this compound

The synthesis of this compound and related 1-substituted-phenyl-2-amino-ethanols was first described in a Belgian patent filed by Continental Pharma. This section details the likely synthetic pathway based on the available information.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests a convergent approach, disconnecting the molecule at the amine and ether linkages. The key synthons would be a substituted phenylethanolamine core and an octyl halide.

Experimental Protocol: Synthesis of 1-Substituted-phenyl-2-amino-ethanols

The following is a generalized experimental protocol based on the disclosed patent information for the synthesis of compounds of the general formula R⁷-CHOH-CHR⁴NR⁵R⁶, where R⁷ is a substituted phenyl group.

Step 1: Synthesis of the Phenylpropanolamine Core

A substituted benzaldehyde is reacted with a nitroalkane (e.g., nitroethane) in the presence of a base to yield a nitroalkanol. Subsequent reduction of the nitro group, for instance, using catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or a reducing agent like lithium aluminum hydride, affords the corresponding phenylpropanolamine.

Step 2: N-Alkylation

The resulting primary or secondary amine of the phenylpropanolamine core is then alkylated with an appropriate alkyl halide (e.g., octyl bromide for this compound synthesis) in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetonitrile or dimethylformamide) to yield the final product.

Table 1: Key Reagents and Conditions for this compound Synthesis

| Step | Reactants | Reagents and Solvents | Typical Conditions |

| 1 | 4-(isopropylthio)benzaldehyde, Nitroethane | Base (e.g., NaOH), Solvent (e.g., Ethanol) | Room temperature, followed by heating |

| 2 | 1-(4-(isopropylthio)phenyl)-2-nitropropan-1-ol | Reducing agent (e.g., H₂, Raney Ni), Solvent (e.g., Ethanol) | Elevated pressure and temperature |

| 3 | 1-(4-(isopropylthio)phenyl)-2-aminopropan-1-ol, 1-Bromooctane | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Reflux |

Development of Novel this compound Derivatives

Due to its withdrawal from the market, the development of novel this compound derivatives has been limited. However, the core structure presents several opportunities for modification to potentially mitigate toxicity and enhance therapeutic activity.

Strategies for Derivative Design

-

Modification of the N-octyl group: Varying the length and branching of the alkyl chain could influence lipophilicity and receptor binding. Introduction of polar functional groups might alter the pharmacokinetic profile and reduce toxicity.

-

Substitution on the Phenyl Ring: Altering the position and nature of the isopropylthio group or introducing other substituents could modulate the electronic properties and metabolic stability of the molecule.

-

Modification of the Propanolamine Backbone: Changes to the hydroxyl and methyl groups could impact stereochemistry and interaction with biological targets.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies on this compound are scarce, general principles for related compounds suggest that the aminoalcohol moiety is crucial for activity, and the nature of the substituents on the phenyl ring and the amine nitrogen significantly influences potency and selectivity.

Signaling Pathways and Mechanism of Action

Vasodilatory Effects

This compound's primary pharmacological effect was vasodilation. In vitro studies have shown that it acts as a Ca²⁺-channel blocker in arteries.[3] It inhibits contractions induced by increasing extracellular calcium in depolarized arteries.[3] This suggests that its mechanism of action involves the blockade of voltage-gated calcium channels, leading to relaxation of vascular smooth muscle and subsequent vasodilation.

Caption: this compound's vasodilatory mechanism of action.

Hepatotoxicity

The precise signaling pathways underlying this compound-induced liver toxicity are not well-elucidated. However, drug-induced liver injury (DILI) often involves the formation of reactive metabolites, oxidative stress, and mitochondrial dysfunction.

A study on the effect of this compound on rat liver showed an increase in catalase activity and slight changes in mitochondrial volume and number, though no overt signs of hepatotoxicity were observed under the study conditions.[2] Another report on a case of this compound-induced hepatotoxicity described histological features including focal necrosis of hepatocytes and mild hyperplasia of Kupffer cells, suggestive of mild acute hepatitis.[1]

It is hypothesized that the metabolism of this compound in the liver could generate reactive intermediates that lead to cellular damage. The isopropylthio moiety might be a site of metabolic activation.

Caption: Postulated pathway for this compound-induced hepatotoxicity.

Quantitative Data Summary

Due to the limited publicly available research on this compound and its derivatives, a comprehensive table of quantitative data is not feasible. Research into novel derivatives would need to generate such data, including:

Table 2: Biological Activity of this compound and Derivatives (Hypothetical)

| Compound | Target | Assay | IC₅₀ / EC₅₀ (µM) |

| This compound | Ca²⁺ Channel | Calcium-induced contraction | Data not available |

| Derivative 1 | Ca²⁺ Channel | Calcium-induced contraction | |

| Derivative 2 | Ca²⁺ Channel | Calcium-induced contraction |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₅NOS |

| Molar Mass | 337.57 g/mol |

| IUPAC Name | 1-[4-(isopropylthio)phenyl]-2-(octylamino)propan-1-ol |

Conclusion and Future Perspectives

This compound represents a chemical scaffold that, despite its historical challenges, holds potential for medicinal chemistry exploration. A thorough understanding of its synthesis and the mechanisms underlying its biological activity and toxicity is crucial for the rational design of safer and more effective analogs. Future research should focus on elucidating the specific metabolic pathways responsible for its hepatotoxicity and employing modern drug design strategies to create derivatives that retain the desired vasodilatory effects while minimizing off-target toxicities. The detailed synthetic protocols and mechanistic insights provided in this guide serve as a foundation for such future endeavors.

References

Investigating the Antiplatelet Mechanism of Suloctidil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suloctidil, a peripheral vasodilator developed in the 1970s, has demonstrated antiplatelet and antithrombotic properties. Although its clinical use was discontinued due to reports of liver toxicity, the study of its mechanism of action provides valuable insights into platelet physiology and the development of novel antiplatelet agents. This technical guide offers an in-depth exploration of the experimental evidence elucidating the antiplatelet mechanism of this compound, focusing on its effects on key signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Antiplatelet Mechanisms of this compound

This compound exerts its antiplatelet effects through a multi-faceted mechanism that includes modulation of serotonin activity and potential, though less definitively quantified, influences on intracellular signaling cascades involving cyclic AMP (cAMP), calcium mobilization, and arachidonic acid metabolism.

Data Presentation

The following tables summarize the key quantitative findings from in vivo and clinical studies on the effects of this compound.

Table 1: In Vivo Efficacy of this compound on Platelet Aggregation

| Parameter | Species | Dosage | Effect | Citation |

| Platelet Aggregate Reduction (ED50) | Rat | 16.1 mg/kg (24 hours post-administration) | Effective in reducing platelet aggregate formation. | [1] |

Table 2: Clinical Effects of this compound on Platelet Function

| Parameter | Study Population | Dosage | Placebo | This compound | P-value | Citation |

| Platelet Survival Time (PST) | 13 patients with shortened PST | 600 mg/day | 94.5 hrs | 110.6 hrs | p = 0.04 | [2][3] |

| Plasma Betathromboglobulin (BTG) | 13 patients with shortened PST | 600 mg/day | 65.8 ng/ml | 42.8 ng/ml | p = 0.02 | [2][3] |

Table 3: Effect of this compound on Platelet Serotonin (5-HT) Content

| Parameter | Species | Dosage | Duration | Effect on Platelet 5-HT Content | Citation |

| 5-HT Depletion | Human (in vitro) | Not specified | 1-5 hours | Depletion of serotonin stores. | [4] |

| 5-HT Content | Rat | 100 mg/kg/day | 8 days | Lowered by 50%. | [1] |

Signaling Pathways and Experimental Workflows

The antiplatelet action of this compound is understood to interfere with several key signaling pathways within the platelet. The following diagrams, rendered using Graphviz, illustrate these pathways and the experimental workflows used to investigate them.

Signaling Pathways

Experimental Workflows

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to investigate the antiplatelet effects of this compound.

Platelet Aggregation Assay

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP using an automated hematology analyzer.

-

Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

-

-

Incubation with this compound:

-

Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-

-

Aggregation Measurement:

-

Transfer the pre-incubated PRP to a cuvette with a magnetic stir bar in a light transmission aggregometer.

-

Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, or a serotonin analogue) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation).

-

Measurement of Platelet Cyclic AMP (cAMP) Levels

Objective: To determine if this compound inhibits phosphodiesterase (PDE), leading to an increase in intracellular cAMP levels.

Methodology:

-

Platelet Preparation:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer) to remove plasma components.

-

-

Incubation:

-

Pre-incubate the washed platelets with varying concentrations of this compound or a known PDE inhibitor (positive control) for 10-30 minutes at 37°C.

-

To stimulate cAMP production, add an adenylyl cyclase activator such as forskolin or prostacyclin (PGI₂) and incubate for a short period (e.g., 1-5 minutes).

-

-

Extraction of cAMP:

-

Stop the reaction by adding a cold solution like ethanol or trichloroacetic acid to lyse the platelets and precipitate proteins.

-

Centrifuge the samples to remove the precipitate.

-

-

cAMP Quantification:

-

Measure the cAMP concentration in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cAMP levels in this compound-treated platelets to those in vehicle-treated and positive control-treated platelets.

-

Intracellular Calcium Mobilization Assay

Objective: To assess the effect of this compound on the increase in intracellular calcium concentration ([Ca²⁺]i) following platelet activation.

Methodology:

-

Platelet Loading with Fluorescent Dye:

-

Prepare washed platelets as described previously.

-

Incubate the platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in the dark at 37°C for 30-60 minutes. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Wash the platelets to remove extracellular dye.

-

-

Incubation with this compound:

-

Resuspend the dye-loaded platelets in a buffer containing physiological concentrations of calcium.

-

Pre-incubate the platelets with different concentrations of this compound or vehicle control.

-

-

Measurement of Calcium Flux:

-

Use a fluorometer or a flow cytometer to measure the fluorescence of the dye.

-

Establish a baseline fluorescence reading.

-

Add a platelet agonist (e.g., thrombin or ADP) to stimulate calcium mobilization.

-

Record the change in fluorescence over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the [Ca²⁺]i.

-

-

Data Analysis:

-

Quantify the peak increase in [Ca²⁺]i or the area under the curve of the fluorescence response.

-

Compare the calcium response in this compound-treated platelets to that in control platelets.

-

Arachidonic Acid Metabolism Assay

Objective: To investigate whether this compound affects the release of arachidonic acid and the subsequent synthesis of pro-aggregatory molecules like thromboxane A₂ (TXA₂).

Methodology:

-

Platelet Radiolabeling:

-

Incubate PRP or washed platelets with [¹⁴C]-arachidonic acid to incorporate the radiolabel into the platelet membrane phospholipids.

-

Wash the platelets to remove unincorporated radiolabel.

-

-

Incubation and Stimulation:

-

Pre-incubate the radiolabeled platelets with this compound or vehicle control.

-

Stimulate the platelets with an agonist like collagen or thrombin to induce the release of arachidonic acid and its metabolism.

-

-

Extraction and Separation of Metabolites:

-

Stop the reaction and extract the lipids from the platelet suspension using an organic solvent system.

-

Separate the different arachidonic acid metabolites (e.g., thromboxane B₂ - the stable metabolite of TXA₂, prostaglandins) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Quantification:

-

Quantify the amount of radioactivity in the spots or peaks corresponding to the different metabolites using a scintillation counter or a radioisotope detector.

-

-

Data Analysis:

-

Compare the levels of arachidonic acid metabolites produced by this compound-treated platelets with those from control platelets.

-

Conclusion

The antiplatelet mechanism of this compound is complex and appears to involve multiple pathways. The available evidence strongly suggests a role for the modulation of platelet serotonin handling. While its effects on phosphodiesterase, intracellular calcium, and arachidonic acid metabolism are plausible based on the general principles of platelet inhibition, direct and quantitative in vitro evidence for this compound's action on these specific targets is not extensively documented in publicly available literature. The experimental protocols detailed in this guide provide a framework for future research to further elucidate the precise molecular interactions of this compound and to inform the development of safer and more effective antiplatelet therapies. The provided diagrams offer a visual representation of the intricate signaling networks involved in platelet function and the potential points of intervention for antiplatelet agents like this compound.

References

- 1. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on platelet function in... [experts.mcmaster.ca]

- 3. Effect of this compound on platelet function in patients with shortened platelet survival time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Depletion of platelet amine storage granules by the antithrombotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Suloctidil as a Calcium Channel Blocker in Arterial Preparations: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Suloctidil as a calcium channel blocker in arterial preparations. It delves into the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's activity in arterial preparations.

Table 1: Comparative pA2 Values for Calcium Channel Blockade in Rat Aorta

| Compound | pA2 Value |

| This compound | 7.50[1] |

| Nifedipine | 9.96[1] |

| Cinnarizine | 7.90[1] |

| Verapamil | 8.10[1] |

Table 2: Inhibitory Effects of this compound on Contractions in Isolated Rat Aortic Strips

| Agonist | This compound Concentration | Type of Inhibition | pD'2 Value |

| Norepinephrine | 10 µM | Non-competitive | 4.61 ± 0.41[2] |

| CaCl2 | 0.1 µM & 1.0 µM | Competitive | - |

| CaCl2 | 10 µM | Non-competitive | 5.01 ± 0.14[2] |

Table 3: Comparative pA2 Values for CaCl2-Induced Contractions in Depolarized Rat Aorta

| Compound | pA2 Value |

| This compound | 5.96 ± 0.26[2] |

| Papaverine | 5.23 ± 0.10[2] |

| Verapamil | 7.53 ± 0.09[2] |

| Cinnarizine | 7.11 ± 0.11[2] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Preparation of Isolated Arterial Tissues

-

Tissue Source: Male rats and rabbits are euthanized according to ethical guidelines.

-

Dissection: The thoracic aorta, mesenteric artery, and saphenous artery are carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) at room temperature.

-

Cleaning: Adherent connective and adipose tissues are removed under a dissecting microscope.

-

Ring Preparation: The arteries are cut into rings of approximately 2-4 mm in width. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a wooden stick or forceps.

-

Mounting: The arterial rings are mounted between two stainless steel hooks in organ baths containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

Tension Recording: One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 grams. During this period, the bathing solution is changed every 15-20 minutes.

Evaluation of Vasorelaxant Activity

-

Pre-contraction: After equilibration, the arterial rings are pre-contracted with a contracting agent. Common agents include:

-

High Potassium Solution: A solution with an elevated potassium concentration (e.g., 60 mM KCl) is used to depolarize the smooth muscle membrane and induce contraction through voltage-operated calcium channels.

-

Norepinephrine: A specific concentration of norepinephrine is used to induce contraction via alpha-adrenoceptors.

-

-

Cumulative Concentration-Response Curves: Once a stable contraction plateau is reached, this compound or other test compounds are added to the organ bath in a cumulative manner, with increasing concentrations.

-

Data Analysis: The relaxation induced by each concentration is expressed as a percentage of the pre-contraction tension. The pA2 value, a measure of the potency of a competitive antagonist, is calculated using a Schild plot analysis. The pD'2 value, a measure of the potency of a non-competitive antagonist, is also determined.

Calcium-Induced Contraction Assay

-

Calcium-Free Depolarization: The arterial rings are incubated in a calcium-free physiological salt solution containing a high concentration of potassium to depolarize the cell membranes.

-

Incubation with Antagonist: The tissues are then incubated with various concentrations of this compound or other calcium channel blockers for a specific period.

-

Cumulative Addition of Calcium: Calcium chloride (CaCl2) is added cumulatively to the bath to induce concentration-dependent contractions.

-

Data Analysis: The contractile responses are recorded, and the pA2 values for competitive antagonism are calculated.

Norepinephrine-Induced Contraction Assay

-

Phasic and Tonic Components: The contractile response to norepinephrine in arterial smooth muscle consists of two components: a transient, phasic contraction due to the release of intracellular calcium, and a sustained, tonic contraction dependent on the influx of extracellular calcium.

-

Calcium-Free Medium: To isolate the phasic component, experiments are conducted in a calcium-free physiological salt solution. Norepinephrine is added to elicit a transient contraction.

-

Re-introduction of Calcium: To assess the tonic component, after the phasic contraction in a calcium-free medium, calcium is re-introduced into the bath to induce a sustained contraction.

-

Effect of this compound: The effects of this compound on both the phasic and tonic components of the norepinephrine-induced contraction are evaluated by pre-incubating the tissues with the drug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound's action on arterial smooth muscle cells.

References

Initial Biological Activity Screening of Suloctidil Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suloctidil, a compound known for its vasodilatory and antiplatelet effects, has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound and its potential analogues. The primary biological activities of interest are platelet aggregation inhibition and calcium channel blockade, which are central to its mechanism of action. This document outlines detailed experimental protocols for these key assays, presents available quantitative data for this compound and relevant reference compounds, and visualizes the associated signaling pathways and experimental workflows. It is important to note that while the methodologies described are applicable to the screening of this compound analogues, a comprehensive set of publicly available quantitative data for a series of such analogues is currently limited. The information presented herein is based on the known activities of this compound and established screening procedures.

Introduction

This compound is a compound that has demonstrated multiple biological activities, primarily as a peripheral vasodilator and an inhibitor of platelet aggregation.[1][2] Its therapeutic potential has been explored in vascular diseases. The screening of this compound analogues is a logical step in drug discovery to identify new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on the foundational in vitro screening assays to characterize the two principal biological activities of this compound and its potential derivatives: inhibition of platelet aggregation and calcium channel antagonism.

Key Biological Activities and Screening Assays

The initial biological screening of this compound analogues should focus on two primary areas:

-

Inhibition of Platelet Aggregation: this compound is known to inhibit platelet aggregation induced by various agonists.[2]

-

Calcium Channel Blockade: The vasodilatory effects of this compound are attributed to its activity as a calcium channel blocker in vascular smooth muscle.[1]

Data Presentation

Table 1: Calcium Channel Blocking Activity of this compound and Reference Compounds

| Compound | Test System | Parameter | Value | Reference |

| This compound | Isolated Rat Aorta | pA2 | 7.50 | [1] |

| Nifedipine | Isolated Rat Aorta | pA2 | 9.96 | [1] |

| Cinnarizine | Isolated Rat Aorta | pA2 | 7.90 | [1] |

| Verapamil | Isolated Rat Aorta | pA2 | 8.10 | [1] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Table 2: Platelet Aggregation Inhibitory Activity Data (Hypothetical for Analogues)

Since specific IC50 values for this compound's inhibition of platelet aggregation are not consistently reported in the literature, and data for analogues is unavailable, this table is presented as a template for how such data should be structured once obtained.

| Compound | Agonist | IC50 (µM) |

| This compound | ADP | Data not available |

| This compound | Collagen | Data not available |

| Analogue 1 | ADP | Experimental Value |

| Analogue 1 | Collagen | Experimental Value |

| Analogue 2 | ADP | Experimental Value |

| Analogue 2 | Collagen | Experimental Value |

Note: IC50 is the concentration of an inhibitor where the response (in this case, platelet aggregation) is reduced by half.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is based on light transmission aggregometry, a standard method for assessing platelet function.

Objective: To determine the inhibitory effect of this compound analogues on platelet aggregation induced by agonists such as ADP and collagen.

Materials:

-

Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Anticoagulant: 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Agonists: Adenosine diphosphate (ADP) and collagen.

-

Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO).

-

Saline solution.

-

Platelet aggregometer.

-

Centrifuge.

Procedure:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

PRP and PPP Preparation:

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully aspirate the upper PRP layer.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline.

-

-

Assay Performance:

-

Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

-

Pipette a defined volume of PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C for a few minutes.

-

Add the test compound (this compound analogue at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Add the agonist (e.g., ADP to a final concentration of 10 µM or collagen to a final concentration of 2 µg/mL) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

-

Calcium Channel Blocking Activity Assay using Isolated Aortic Rings

This ex vivo assay measures the ability of a compound to inhibit vasoconstriction induced by calcium in a depolarized vascular tissue preparation.

Objective: To determine the calcium channel blocking activity of this compound analogues by measuring their ability to relax pre-contracted isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300g).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Potassium-rich, calcium-free Krebs solution (depolarizing solution).

-

Calcium chloride (CaCl2) stock solution.

-

Test compounds (this compound analogues) dissolved in a suitable solvent.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Euthanize the rat and carefully dissect the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.

-

Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to check for viability.

-

-

Assay Performance:

-

Wash the rings and replace the normal Krebs solution with a potassium-rich, calcium-free Krebs solution to depolarize the smooth muscle cells.

-

After a 30-minute incubation, add cumulative concentrations of CaCl2 to induce concentration-dependent contractions.

-

Wash the rings and incubate with a specific concentration of the test compound (this compound analogue) or vehicle for 30 minutes.

-

Repeat the cumulative addition of CaCl2 in the presence of the test compound.

-

-

Data Analysis:

-

Construct concentration-response curves for CaCl2 in the absence and presence of different concentrations of the test compound.

-

Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency of the this compound analogue.

-

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Workflow for In Vitro Platelet Aggregation Assay.

Caption: Workflow for Calcium Channel Blocker Assay.

Caption: this compound's Mechanisms of Action.

Conclusion

This technical guide provides a framework for the initial biological activity screening of this compound analogues. The detailed protocols for in vitro platelet aggregation and calcium channel blocking assays offer robust methods for characterizing the primary pharmacological effects of these compounds. While a comprehensive dataset for this compound analogues is not currently available, the provided data for this compound and reference compounds serves as a valuable benchmark. The visualized signaling pathways and experimental workflows offer a clear understanding of the underlying mechanisms and the practical steps involved in the screening process. Researchers and drug development professionals can utilize this guide to systematically evaluate new this compound derivatives and identify promising candidates for further development.

References

The Structure-Activity Relationship of Suloctidil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suloctidil, a compound initially developed in the 1970s, has been a subject of scientific interest due to its multifaceted pharmacological activities, primarily as a vasodilator and an antiplatelet agent.[1] Its therapeutic potential was explored for peripheral and cerebral vascular disorders. This technical guide delves into the core of this compound's biological activity by examining its structure-activity relationship (SAR). Understanding the intricate connections between its chemical structure and its effects on biological systems is paramount for the rational design of novel, more potent, and selective therapeutic agents. This document provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways.

Core Mechanism of Action: A Multifaceted Approach

This compound exerts its pharmacological effects through a combination of mechanisms, primarily centered around its ability to modulate calcium ion (Ca2+) influx and interfere with platelet function.

Calcium Channel Blockade and Vasodilation:

This compound acts as a calcium channel blocker, a class of drugs that inhibit the influx of Ca2+ into vascular smooth muscle cells.[2] This action is the primary basis for its vasodilatory effects. By blocking L-type voltage-gated calcium channels, this compound prevents the increase in intracellular Ca2+ concentration that is necessary for muscle contraction.[3][4] This leads to the relaxation of arterial smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.[3]

Antiplatelet Activity:

Beyond its effects on vascular smooth muscle, this compound also exhibits significant antiplatelet activity.[5] This is a key aspect of its therapeutic profile, as platelet aggregation is a critical event in thrombosis. While the complete picture of its antiplatelet mechanism is still being elucidated, evidence suggests that this compound's interference with serotonin (5-HT) parameters in platelets may play a role. However, studies have indicated that this effect might not be the primary driver of its anti-aggregatory activity.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for this compound, providing a benchmark for its potency in its primary activities. For comparative purposes, data for other well-known calcium channel blockers are also included where available.

| Compound | Parameter | Value | Species/Tissue | Reference |

| This compound | pA2 (Vasorelaxation) | 7.50 | Rat Aorta | [2] |

| Nifedipine | pA2 (Vasorelaxation) | 9.96 | Rat Aorta | [2] |

| Cinnarizine | pA2 (Vasorelaxation) | 7.90 | Rat Aorta | [2] |

| Verapamil | pA2 (Vasorelaxation) | 8.10 | Rat Aorta | [2] |

| This compound | ED50 (Antiplatelet) | 16.1 mg/kg | Rat |

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed methodologies for key experiments are provided below.

Determination of pA2 Value for Vasorelaxant Activity

The pA2 value, a measure of the potency of a competitive antagonist, is determined by assessing the antagonist's ability to shift the dose-response curve of an agonist.

1. Tissue Preparation:

-

Male Wistar rats are humanely euthanized.

-

The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

2. Experimental Setup:

-

Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

The rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension is applied to the rings and they are allowed to equilibrate for at least 60 minutes.

3. Experimental Procedure:

-

After equilibration, a cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated.

-

The tissues are then washed and incubated with a specific concentration of the antagonist (this compound) for a predetermined period.

-

A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.

-

This procedure is repeated with increasing concentrations of the antagonist.

4. Data Analysis:

-

The dose-response curves are plotted, and the EC50 values (the concentration of the agonist that produces 50% of the maximal response) are determined in the absence and presence of each antagonist concentration.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

The pA2 value is the intercept of the Schild regression line with the x-axis.

In Vivo Antiplatelet Aggregation Assay (Platelet Aggregate Ratio - PAR Method)

This method is used to determine the in vivo efficacy of antiplatelet agents.

1. Animal Dosing:

-

Retired breeder rats are used for this assay.

-

This compound is administered orally at various doses.

-

A control group receives the vehicle.

2. Blood Collection:

-

At a specified time point after drug administration (e.g., 24 hours), blood is collected from the animals via cardiac puncture into syringes containing an anticoagulant (e.g., EDTA).

3. Platelet Aggregate Ratio (PAR) Determination:

-

A portion of the whole blood is immediately fixed in a buffered EDTA-formalin solution.

-

Platelet counts are determined in both the native (unfixed) and the fixed blood samples using an automated hematology analyzer.

-

The Platelet Aggregate Ratio (PAR) is calculated as the ratio of the platelet count in the fixed sample to the platelet count in the native sample. A PAR value approaching 1.0 indicates a reduction in circulating platelet aggregates.

4. Data Analysis:

-

The ED50 value, which is the dose of the drug that produces 50% of the maximal effect (in this case, a defined increase in the PAR), is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the action of this compound.

Caption: this compound's vasodilatory effect via L-type calcium channel blockade.

Caption: Experimental workflow for evaluating this compound's antiplatelet activity.

Caption: Logical relationship in the structure-activity analysis of this compound.

Conclusion and Future Directions

This compound presents a compelling case of a molecule with a dual mechanism of action, functioning as both a vasodilator through calcium channel blockade and an antiplatelet agent. The quantitative data available, while limited, provides a solid foundation for its characterization. The detailed experimental protocols outlined in this guide are intended to facilitate further research and ensure consistency across studies.

The primary gap in the current understanding of this compound lies in the lack of a comprehensive SAR study of its analogs. Future research should focus on the synthesis and pharmacological evaluation of a library of this compound derivatives. This would involve systematic modifications to its core structure, including the alkylamino chain, the phenyl ring substituents, and the stereochemistry of the molecule. Such studies would be invaluable in identifying the key structural features responsible for its dual activities and could pave the way for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. A deeper investigation into the specific downstream signaling pathways modulated by this compound, particularly in platelets, is also warranted to fully elucidate its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Suloctidil in Vitro Vasodilation Assay in Rat Aorta

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suloctidil, a peripheral vasodilator, has been demonstrated to induce relaxation of vascular smooth muscle.[1] These application notes provide a detailed protocol for assessing the vasodilatory effects of this compound in isolated rat aortic rings. The described in vitro assay is a robust and widely used method to characterize the pharmacological activity of vasoactive compounds. The primary mechanism of this compound's vasodilatory action is the blockade of voltage-gated Ca²⁺ channels, thereby inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[1][2] Evidence also suggests an additional mode of action that may involve receptor-operated Ca²⁺ channels or an intracellular site of action.[1] Furthermore, this compound has been shown to stimulate the release of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, from the vascular endothelium.[3]

Data Presentation

The following tables summarize the quantitative data on the vasodilatory effect of this compound in comparison to other known calcium channel blockers in rat aorta.

Table 1: Antagonism of CaCl₂-Induced Contraction in Depolarized Rat Aorta

| Compound | pA₂ Value (Mean ± SEM) | Antagonism Type |

| This compound | 7.50 | Competitive |

| This compound (0.1 & 1.0 µM) | 5.96 ± 0.26 | Competitive |

| Nifedipine | 9.96 | Competitive |

| Verapamil | 8.10 | Competitive |

| Cinnarizine | 7.90 | Competitive |

| Papaverine | 5.23 ± 0.10 | Competitive |

Table 2: Inhibition of Norepinephrine (NE)-Induced Contraction in Rat Aorta

| Compound | Concentration | pD'₂ Value (Mean ± SEM) | Inhibition Type |

| This compound | 10 µM | 4.61 ± 0.41 | Non-competitive |

| Verapamil | 0.1 µM | 6.16 ± 0.22 | Non-competitive |

Source:[2]

Table 3: Inhibition of CaCl₂-Induced Contraction at Higher Concentration

| Compound | Concentration | pD'₂ Value (Mean ± SEM) | Inhibition Type |

| This compound | 10 µM | 5.01 ± 0.14 | Non-competitive |

Source:[2]

Experimental Protocols

This section details the methodology for the in vitro vasodilation assay using isolated rat aorta.

Materials and Reagents

-

Male Wistar rats (200-250 g)

-

This compound

-

Norepinephrine (NE) or Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Potassium Chloride (KCl)

-

Calcium Chloride (CaCl₂)

-

Krebs-Henseleit Solution (KHS), composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7.

-

Distilled water

-

Carbogen gas (95% O₂, 5% CO₂)

-

Organ bath system with isometric force transducers

-

Dissection tools (scissors, forceps)

-

Micropipettes

Experimental Workflow

Caption: Experimental workflow for the rat aorta vasodilation assay.

Detailed Protocol

-

Tissue Preparation:

-

Euthanize male Wistar rats via an approved method (e.g., cervical dislocation or CO₂ asphyxiation).

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit Solution (KHS).

-

Under a dissecting microscope, remove any adhering connective and adipose tissues.

-

Cut the aorta into rings of 3-4 mm in length. For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire or wooden stick.

-

-

Organ Bath Setup:

-

Suspend the aortic rings between two stainless steel hooks in organ baths containing 10-20 mL of KHS.

-

Maintain the temperature at 37°C and continuously bubble with carbogen gas (95% O₂ / 5% CO₂).

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply a resting tension of 1.5-2.0 grams and allow the rings to equilibrate for 60-90 minutes. During this period, replace the KHS every 15-20 minutes.

-

-

Assessment of Endothelial Integrity:

-

After equilibration, induce a submaximal contraction with Norepinephrine (NE, 1 µM) or Phenylephrine (PE, 1 µM).

-

Once the contraction reaches a plateau, add Acetylcholine (ACh, 10 µM). A relaxation of more than 80% indicates the presence of a functional endothelium. In endothelium-denuded rings, the relaxation will be minimal or absent.

-

Wash the rings with KHS to return to the baseline tension.

-

-

Vasodilation Assay:

-

Pre-contract the aortic rings with a submaximal concentration of NE (e.g., 1 µM) or PE (e.g., 1 µM).

-

Once a stable contraction plateau is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at appropriate time intervals.

-

Record the relaxation response after each addition until a maximal response is achieved or the concentration-response curve is complete.

-

-

Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the pre-contraction induced by NE or PE.

-

Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

-

Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve.

-

For competitive antagonism studies, the pA₂ value can be determined using a Schild plot analysis.

-

Signaling Pathways

This compound's Mechanism of Action in Vasodilation

This compound induces vasodilation primarily through the inhibition of calcium influx into vascular smooth muscle cells. It also has a secondary, endothelium-dependent mechanism involving the stimulation of prostacyclin (PGI₂) production.

Caption: this compound's dual mechanism of vasodilation.

Norepinephrine-Induced Contraction Pathway (Inhibited by this compound)

Norepinephrine (NE) induces vasoconstriction by binding to α₁-adrenergic receptors on vascular smooth muscle cells. This initiates a signaling cascade that leads to an increase in intracellular Ca²⁺, both from intracellular stores and through influx from the extracellular space, resulting in muscle contraction. This compound counteracts the influx of extracellular Ca²⁺ in this pathway.

Caption: Inhibition of Norepinephrine-induced contraction by this compound.

References

- 1. In vitro vasorelaxing activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effect of this compound on the contractions of isolated rat aortic strips induced by norepinephrine and CaCl2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of prostacyclin production in blood vessels by the antithrombotic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suloctidil Platelet Aggregation Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the platelet aggregation inhibitory effects of suloctidil using light transmission aggregometry (LTA). It includes methodologies for sample preparation, experimental procedures, and data analysis, along with visual representations of workflows and signaling pathways.

Introduction

This compound, a vasoactive drug, has been shown to possess antiplatelet properties.[1][2] It has been observed to inhibit platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, and epinephrine.[1] The evaluation of this compound's efficacy as a platelet aggregation inhibitor is crucial for understanding its therapeutic potential in thromboembolic disorders. This protocol outlines the standardized procedure for quantifying the in vitro effects of this compound on platelet function. The primary mechanism of this compound's antiplatelet activity is thought to be related to its interaction with platelet serotonin (5-HT) transport and storage, although its direct role in inhibiting aggregation via this pathway is still a subject of investigation.[3][4]

Principle of the Assay: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. The principle of LTA is based on the change in light transmission through a suspension of platelets in plasma. In a resting state, platelets are in a discoid shape and remain in suspension, resulting in a turbid sample with low light transmission. Upon the addition of an agonist (e.g., ADP, collagen), platelets activate, change shape, and aggregate. As platelets clump together, the turbidity of the sample decreases, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time and is proportional to the extent of platelet aggregation.

Experimental Protocols

This section details the necessary steps for performing the this compound platelet aggregation inhibition assay.

Materials and Reagents

Equipment:

-

Light Transmission Aggregometer

-

Calibrated pipettes

-

Centrifuge

-

Water bath at 37°C

-

Vortex mixer

-

pH meter

Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO) or appropriate solvent for this compound

-

Platelet agonists:

-

Adenosine Diphosphate (ADP)

-

Collagen

-

Arachidonic Acid

-

-

3.2% Sodium Citrate

-

Saline solution (0.9% NaCl)

-

Bovine Serum Albumin (BSA)

-

Tyrode's buffer

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-affecting medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature. The supernatant is the platelet-rich plasma (PRP). Carefully collect the PRP into a separate polypropylene tube.

-

PPP Preparation: Re-centrifuge the remaining blood at a higher speed, 2500 x g for 15 minutes, to pellet the remaining cells. The resulting supernatant is the platelet-poor plasma (PPP). Collect the PPP into a separate tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.

-

Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Preparation of this compound and Agonist Solutions

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Working Solutions: Prepare serial dilutions of this compound from the stock solution to achieve the desired final concentrations for the assay. The final concentration of the solvent in the assay should be minimal (typically <0.5%) and consistent across all samples, including the vehicle control.

-

Agonist Solutions: Prepare stock solutions of ADP, collagen, and arachidonic acid according to the manufacturer's instructions. Further dilute the agonists to their working concentrations just before use.

Platelet Aggregation Assay Procedure

-

Pre-incubation: Pipette the required volume of PRP into aggregometer cuvettes. Add the desired volume of the this compound working solution or vehicle control to the PRP. Place a stir bar in each cuvette and incubate the mixture at 37°C for a specified time (e.g., 5-15 minutes) with gentle stirring.

-

Baseline Calibration: Place a cuvette containing PPP into the aggregometer to set the 100% aggregation (maximum light transmission) baseline. Place a cuvette with PRP (and vehicle/suloctidil) into the aggregometer to set the 0% aggregation (minimum light transmission) baseline.

-

Initiation of Aggregation: Add the platelet agonist (e.g., ADP, collagen) to the pre-incubated PRP sample in the aggregometer.

-

Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

-

Data Analysis: The maximum platelet aggregation is determined from the aggregation curve. The percentage of inhibition by this compound is calculated using the following formula:

% Inhibition = [(Max Aggregation of Control - Max Aggregation of this compound) / Max Aggregation of Control] x 100

Data Presentation

| Agonist | Agonist Concentration | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

| ADP | e.g., 5 µM | Test Range | Data | Calculated Value |

| Collagen | e.g., 2 µg/mL | Test Range | Data | Calculated Value |

| Arachidonic Acid | e.g., 0.5 mM | Test Range | Data | Calculated Value |

Note: The concentrations of agonists and the test range for this compound should be determined empirically through preliminary experiments.

Mandatory Visualizations

Experimental Workflow

References

- 1. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiplatelet and antithrombogenic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Depletion of platelet amine storage granules by the antithrombotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suloctidil in Animal Models of Arterial Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Suloctidil in preclinical animal models of arterial thrombosis. The information is compiled from various studies to guide researchers in designing and interpreting experiments aimed at evaluating the antithrombotic effects of this compound and similar compounds.

Introduction

This compound, a vasoactive drug, has been investigated for its potential antithrombotic properties. Its primary mechanism of action is believed to involve the inhibition of platelet aggregation, with some evidence pointing towards the modulation of the cyclo-oxygenase pathway. The following sections detail the efficacy of this compound in various animal models, provide protocols for key experiments, and illustrate relevant biological pathways.

Quantitative Data Summary

The efficacy of this compound in preventing arterial thrombosis has been evaluated in several animal models. The following tables summarize the quantitative data from these studies, offering a comparative look at dosages, experimental models, and outcomes.

Table 1: Efficacy of this compound in a Baboon Model of Arterial Thrombosis

| Model Type | This compound Dosage | Key Outcome Measure | Result | Positive Controls | Reference |

| Acute Arterial Thrombosis (Dacron Graft) | 100 mg/kg/day (oral) | ¹¹¹In-platelet deposition | No significant difference from control. | Ticlopidine (20 mg/kg/day) significantly decreased platelet deposition. | [1] |

| Chronic Arterial Thromboembolism (Polyurethane Cannula) | 20 mg/kg/day (oral) | ¹¹¹In-platelet turnover | Unaffected by this compound. | Dipyridamole (10 mg/kg/day) and Sulfinpyrazone (100 mg/kg/day) completely interrupted platelet consumption. | [1] |

Table 2: Efficacy of this compound in Rodent and Canine Models of Arterial Thrombosis

| Animal Model | This compound Dosage | Key Outcome Measure | Result | Reference |

| Rat | ED₅₀: 16.1 mg/kg | Reduction of platelet aggregate formation | Effective in reducing platelet aggregates. | [2] |

| Rat | 100 mg/kg/day for 8 days | Platelet Serotonin (5-HT) content | Lowered platelet 5-HT content by 50%.[2] | [2] |

| Mice/Rats | Not specified | Antagonism of i.v. ADP-induced platelet aggregation | Oral this compound antagonized platelet aggregation. | [3] |

| Dog | Not specified | Rate of thrombotic occlusion of the femoral artery | Reduced the rate of thrombotic occlusion. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. The following are protocols for key experiments cited in the literature on this compound.

Baboon Model of Acute Arterial Thrombosis

This model assesses acute thrombus formation on a vascular graft.

Protocol:

-

Animal Preparation: Anesthetize a healthy baboon and surgically create a chronic arteriovenous shunt in a limb.

-

Graft Insertion: Insert a Dacron vascular graft as an extension segment into the arteriovenous shunt.

-

Platelet Labeling: Isolate autologous platelets and label them with ¹¹¹Indium. Re-infuse the labeled platelets into the baboon.

-

This compound Administration: Administer this compound orally at the desired dosage (e.g., 100 mg/kg/day in two divided doses) for a specified period before and during the experiment.[1]

-